5-methyl-1,2-thiazol-4-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2624121-64-6 |
|---|---|
Molecular Formula |
C4H7ClN2S |
Molecular Weight |
150.63 g/mol |
IUPAC Name |
5-methyl-1,2-thiazol-4-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-4(5)2-6-7-3;/h2H,5H2,1H3;1H |
InChI Key |
VWCQCOFEZATYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NS1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
The synthesis of the 5-methyl-1,2-thiazol-4-amine core relies on established and modern methods of thiazole (B1198619) ring formation. These approaches offer pathways to construct the heterocyclic system with the desired substitution pattern.
Classical Hantzsch Thiazole Synthesis and its Variants
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, remains a widely utilized method for constructing the thiazole ring. ijsrst.comijper.org This classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793) derivative. ijsrst.comijper.orgresearchgate.net The reaction proceeds through a cyclization mechanism, ultimately forming the thiazole ring. youtube.com
In the context of 5-methyl-1,2-thiazol-4-amine synthesis, a key starting material is an α-haloketone. For instance, the reaction can be initiated with ethyl 4-bromo-3-oxopentanoate. This intermediate is crucial for introducing the methyl group at the desired position on the thiazole ring. The subsequent reaction with thiourea in a suitable solvent like ethanol, typically under reflux, leads to the formation of a 2-amino-5-methylthiazole-4-carboxylate derivative. This process involves a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the ketone, followed by cyclization and dehydration.
Variants of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and simplify purification processes. nih.gov Microwave-assisted Hantzsch reactions, for example, have demonstrated the ability to produce aminothiazoles in higher yields and with shorter reaction times compared to conventional heating methods. nih.gov
Cook-Heilborn Thiazole Synthesis for 5-Aminothiazoles
The Cook-Heilborn thiazole synthesis provides a direct route to 5-aminothiazoles. wikipedia.orgnih.govyoutube.com This method involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgnih.gov A key advantage of this synthesis is its ability to directly introduce the amino group at the 5-position of the thiazole ring.
The mechanism begins with the nucleophilic attack of the nitrogen from the α-aminonitrile on the carbon of the co-reactant, such as carbon disulfide. wikipedia.orgwikipedia.org This is followed by an intramolecular cyclization and subsequent tautomerization to yield the 5-aminothiazole product. The versatility of this method allows for the synthesis of a variety of 2,4-disubstituted 5-aminothiazoles by selecting different starting materials. nih.gov
Multicomponent Reactions for Thiazole Ring Formation
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules, including thiazole derivatives, in a single step. nih.govacs.orgacs.org These reactions offer significant advantages by combining three or more starting materials in a one-pot process, leading to the formation of the target molecule with high atom economy and reduced waste. ijcce.ac.ir
Several MCR strategies have been successfully employed for the synthesis of thiazoles. For example, a one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur can afford 2-amino-5-acylthiazoles. organic-chemistry.org Another approach involves the reaction of arylglyoxals, thioamides, and a third component like indole (B1671886) to produce trisubstituted thiazoles. acs.org The development of chemoenzymatic one-pot multicomponent synthesis has further expanded the scope of these reactions, utilizing enzymes to catalyze the formation of thiazole derivatives under mild conditions. nih.gov
Precursors and Reagents for 1,2-Thiazole Ring Construction
The successful synthesis of 5-methyl-1,2-thiazol-4-amine hydrochloride is highly dependent on the selection of appropriate precursors and reagents that provide the necessary carbon, nitrogen, and sulfur atoms for the thiazole ring, as well as the desired substituents.
Utilization of α-Haloketones and Thiourea Derivatives
As highlighted in the Hantzsch synthesis, α-haloketones and thiourea derivatives are fundamental building blocks for the construction of the 2-aminothiazole (B372263) scaffold. ijsrst.comresearchgate.net The α-haloketone provides the C4 and C5 atoms of the thiazole ring, while thiourea contributes the nitrogen atom at position 3, the sulfur atom at position 1, and the amino group at position 2.
The specific α-haloketone used determines the substituents at the 4 and 5 positions of the resulting thiazole. For the synthesis of 5-methylthiazole (B1295346) derivatives, an α-haloketone bearing a methyl group adjacent to the carbonyl is required. Thiourea itself is a readily available and inexpensive source for the thioamide functionality. youtube.com Substituted thioureas can also be employed to introduce various groups at the 2-amino position of the thiazole ring.
Alternative One-Pot and Multi-Step Synthesis Strategies
Beyond the classical methods, a variety of one-pot and multi-step strategies have been developed to synthesize thiazole derivatives, offering flexibility and access to a wider range of substituted compounds. nih.govacs.orgacs.orgyoutube.comyoutube.com
One-pot syntheses are particularly attractive due to their operational simplicity and efficiency. researchgate.netresearchgate.netnih.gov For instance, novel 5-aminothiazolo[3,2-b] wikipedia.orgnih.govresearchgate.nettriazoles have been synthesized in a one-pot reaction from 5-mercapto-3-phenyl-1,2,4-triazole and various cyano compounds. researchgate.net Similarly, multicomponent reactions, as discussed earlier, represent a powerful class of one-pot strategies. nih.govacs.org
Multi-step synthesis provides a more controlled and often necessary approach for constructing complex or specifically functionalized thiazole derivatives. youtube.comyoutube.comyoutube.comyoutube.com This may involve the initial synthesis of a core thiazole ring followed by subsequent functionalization reactions to introduce or modify substituents. For example, a synthesized 2-aminothiazole can undergo further reactions to introduce different groups at the amino position or other positions on the thiazole ring.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering deep insights into the atomic arrangement and electronic structure of 5-methyl-1,2-thiazol-4-amine hydrochloride.
Proton (¹H) NMR Chemical Shift Analysis of Thiazole (B1198619) Protons
The ¹H NMR spectrum provides critical information about the chemical environment of the protons within the molecule. For this compound, the proton on the thiazole ring is of particular interest. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms, as well as the electronic effects of the methyl and amino substituents. The hydrochloride salt form can also influence the chemical shift of nearby protons due to the protonation of the amine group. In deuterated solvents, the amine protons are often observed as a broad singlet and can exchange with deuterium, leading to a decrease in their signal intensity. The methyl protons typically appear as a singlet, with a chemical shift characteristic of a methyl group attached to a heterocyclic ring.
Carbon-13 (¹³C) NMR for Structural Connectivity and Electronic Distribution
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiazole ring are indicative of their electronic environment. The carbon atom attached to the sulfur (C-S) and the carbon atom double-bonded to the nitrogen (C=N) will have distinct chemical shifts. The presence of the methyl and amino groups also influences the chemical shifts of the ring carbons to which they are attached. The carbonyl carbon, if present in a related derivative, would appear at a significantly downfield chemical shift.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiazole Ring Proton | Variable, influenced by solvent and concentration | - |
| Methyl Protons (-CH₃) | ~2.45 | ~15-25 |
| Amine Protons (-NH₂) | Variable, broad signal | - |
| Thiazole Ring Carbons | - | ~110-170 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Assignment
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy) reveals proton-proton couplings within the molecule. For instance, it can confirm the connectivity between protons on adjacent carbons, although in this specific molecule with a single thiazole proton, its application might be more relevant for analyzing longer-chain derivatives.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net This is crucial for assigning the carbon signal for the thiazole C-H and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in establishing long-range (2-3 bond) correlations between protons and carbons. researchgate.netyoutube.com For example, it can show correlations from the methyl protons to the C4 and C5 carbons of the thiazole ring, and from the thiazole proton to adjacent carbons, thereby confirming the substitution pattern. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interactions
Vibrational spectroscopy provides information about the functional groups present in the molecule and the nature of intermolecular interactions.
FT-IR (Fourier-Transform Infrared) Spectroscopy : The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the aminium group (R-NH3+) in the hydrochloride salt will appear as a broad band in the region of 3200-2800 cm⁻¹. C-H stretching vibrations of the methyl group and the thiazole ring are expected in the 3100-2900 cm⁻¹ range. cdnsciencepub.com The C=N stretching vibration of the thiazole ring typically appears around 1634-1612 cm⁻¹. mdpi.com Other characteristic bands for the thiazole ring, including ring stretching and bending vibrations, will be present in the fingerprint region (below 1500 cm⁻¹). cdnsciencepub.comnih.gov
Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The C-S stretching vibration of the thiazole ring, which might be weak in the IR spectrum, can be more prominent in the Raman spectrum. Symmetric vibrations, such as the symmetric stretching of the C-S-N group, are often strong in Raman spectra.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₃⁺ (Aminium) | N-H Stretch | 3200-2800 (broad) |
| -CH₃ / Thiazole C-H | C-H Stretch | 3100-2900 |
| Thiazole Ring | C=N Stretch | ~1634-1612 |
| Thiazole Ring | Ring Vibrations | <1500 (Fingerprint Region) |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Studies
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for studying its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. The high resolution allows for the determination of the exact mass, which can be used to confirm the molecular formula.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for thiazole derivatives include the cleavage of the thiazole ring and the loss of small neutral molecules. researchgate.netresearchgate.net For this compound, potential fragmentations could involve the loss of the methyl group, the amino group, or the cleavage of the S-N bond. Isotope patterns, particularly for sulfur (³⁴S isotope), can further aid in confirming the presence of a sulfur atom in the molecule.
Advanced Spectroscopic Probes for Electronic Structure Investigation (e.g., UV-Vis absorption, Fluorescence)
The electronic structure and properties of this compound can be interrogated using advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. These methods provide valuable insights into the electronic transitions within the molecule, offering a deeper understanding of its photophysical behavior.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like 5-methyl-1,2-thiazol-4-amine, the absorption bands observed are typically associated with π → π* and n → π* electronic transitions. The π → π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, usually of lower intensity, involve the promotion of an electron from a non-bonding orbital (such as those on the nitrogen and sulfur atoms of the thiazole ring) to a π* antibonding orbital.
The electronic spectra of aminothiazole derivatives typically exhibit strong absorption bands in the range of 250–400 nm. nih.gov The position and intensity of these bands are influenced by the nature of substituents on the thiazole ring and the solvent used. In the case of this compound, the methyl group (an electron-donating group) and the amino group (a strong auxochrome) are expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted thiazole core. The protonation of the amino group in the hydrochloride salt can lead to a hypsochromic (blue) shift.
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. Following absorption of a photon, the molecule can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy) due to energy loss in the excited state. The difference between the absorption and emission maxima is known as the Stokes shift.
The fluorescence properties of thiazole derivatives are highly sensitive to their molecular structure and environment. chim.it Many thiazole-containing compounds are known to be fluorescent, with applications as fluorescent probes and dyes. chim.it The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be influenced by factors such as the rigidity of the molecular structure and the presence of quenching agents. For this compound, the potential for fluorescence would be dependent on the interplay between the electron-donating groups and the heterocyclic ring system.
Table 1: Representative UV-Vis Absorption Data for Aminothiazole Derivatives
| Compound | Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |
| 2-Amino-4-methylthiazole | Ethanol | 258 | 7,500 | nih.gov |
| Substituted 2-aminothiazoles | DMF | 253-298 | Not Reported | nih.gov |
| Carbazole-thiazole dyes | Chloroform | 363-366 | 24,100-27,500 | nih.gov |
This table presents generalized data from studies on related compounds to illustrate the typical spectroscopic characteristics.
Table 2: Representative Fluorescence Data for Thiazole Derivatives
| Compound | Solvent | Excitation Maximum (λex, nm) | Emission Maximum (λem, nm) | Quantum Yield (Φ) | Reference |
| Isothiazolo[4,5-b]pyridine derivative | Ethanol | 320 | 430 | 0.15 | nih.gov |
| Isothiazolo[4,5-b]pyridine derivative | n-Hexane | 318 | 407 | 0.10 | nih.gov |
| Meso-substituted Thiazole Orange | Tris-HCl buffer | 488 | ~550 | Not Reported | acs.org |
This table presents generalized data from studies on related compounds to illustrate the typical fluorescence characteristics.
The study of the electronic absorption and emission properties of this compound through UV-Vis and fluorescence spectroscopy is crucial for understanding its electronic structure and potential applications in areas such as materials science and medicinal chemistry. Further experimental and computational studies would be beneficial to fully characterize its photophysical properties.
Reactivity, Mechanistic Studies, and Transformational Chemistry
Nucleophilic Reactivity of the Amino Group and Heterocyclic Nitrogen Atoms
The 4-amino group of 5-methyl-1,2-thiazol-4-amine is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-donating nature of the adjacent methyl group and the electronic properties of the thiazole (B1198619) ring itself. The lone pair of electrons on the amino nitrogen can readily attack electrophilic centers. For instance, 2-aminothiazoles are known to react with various electrophilic reagents, leading to the formation of new carbon-nitrogen bonds. rsc.orgnih.gov The heterocyclic nitrogen atom at position 2 can also exhibit nucleophilic character, particularly after deprotonation or under specific reaction conditions, participating in reactions such as N-alkylation to form thiazolium salts. pharmaguideline.com
The hydrochloride form of the compound means the amine group is protonated, which significantly reduces its nucleophilicity. Therefore, in most reactions involving the amino group as a nucleophile, a base is required to deprotonate it and liberate the free amine. The basicity of the heterocyclic nitrogen in thiazoles is generally lower than that of pyridines. cdnsciencepub.com
Studies on related 2-aminothiazole (B372263) systems have shown that they can undergo reactions with reagents containing both a C-halogen and a C=O electrophilic center, leading to the formation of fused ring systems like imidazo[2,1-b]thiazoles. rsc.org This highlights the dual nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atom.
Electrophilic Aromatic Substitution Patterns on the Thiazole Ring
The thiazole ring is an aromatic heterocycle, and its reactivity in electrophilic aromatic substitution (EAS) is governed by the directing effects of the substituents and the inherent electronic nature of the ring. The sulfur atom acts as an electron donor, while the nitrogen atom is electron-withdrawing. Generally, electrophilic substitution on the thiazole ring is less facile than on more electron-rich heterocycles like pyrrole (B145914) or furan. youtube.com
For substituted thiazoles, the position of electrophilic attack is highly dependent on the nature and position of the existing groups. pharmaguideline.com In the case of 5-methyl-1,2-thiazol-4-amine, the amino group at C4 and the methyl group at C5 are both activating, electron-donating groups. The amino group is a particularly strong activating group. In 2-aminothiazoles, electrophilic substitution, such as bromination, preferentially occurs at the C5 position. youtube.com This is consistent with the general observation that the C5 position of the thiazole ring is often the most susceptible to electrophilic attack. pharmaguideline.comnumberanalytics.com Halogenation of 2-aminothiazoles using reagents like N-bromosuccinimide (NBS) has been shown to proceed efficiently at the 5-position, following an electrophilic aromatic substitution mechanism. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions Involving Thiazole Halides
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including thiazoles. numberanalytics.com These reactions typically involve the coupling of a halogenated thiazole derivative with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura coupling), an organostannane (Stille coupling), or an organozinc reagent (Negishi coupling). numberanalytics.com
For 5-methyl-1,2-thiazol-4-amine, a common strategy would be to first introduce a halogen atom onto the thiazole ring, most likely at the C2 or a vacant ring position, which can then participate in cross-coupling. The Suzuki-Miyaura coupling is a widely used method for C-C bond formation on thiazole-related compounds. thieme.de For instance, the coupling of a bromo-thiazole derivative with an aryl boronic acid in the presence of a palladium catalyst and a suitable base can lead to the corresponding aryl-thiazole. cdnsciencepub.comcdnsciencepub.com The choice of ligand for the palladium catalyst can be crucial for the success of these reactions, with ligands like XPhos being effective in some cases involving sulfur-containing heterocycles. thieme.de
The direct C-H arylation of thiazoles, another palladium-catalyzed process, offers a more atom-economical approach to functionalization, avoiding the need for pre-halogenation. researchgate.netacs.org These reactions can exhibit high regioselectivity, often favoring the C5 position. acs.orgchemrxiv.org
Cycloaddition Reactions and Heterocyclic Annulations
The thiazole ring system can participate in cycloaddition reactions, although the aromatic stabilization of the ring often necessitates harsh reaction conditions. wikipedia.org However, the presence of activating substituents like the amino group can facilitate these transformations. 2-Aminothiazoles have been shown to react with dienophiles in [4+2] cycloaddition reactions, where the aminothiazole acts as a diene. acs.org For example, the reaction of 2-(dimethylamino)thiazoles with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to pyridine (B92270) derivatives through a sequence initiated by a [2+2] cycloaddition. researchgate.net
Heterocyclic annulations, where a new ring is fused onto the existing thiazole core, are also important transformations. As mentioned earlier, the reaction of 2-aminothiazoles with bifunctional electrophiles can lead to the formation of fused bicyclic systems like imidazo[2,1-b]thiazoles. rsc.org Another example involves the [3+2] cycloaddition of an azomethine ylide with an ethylene (B1197577) derivative based on an imidazo[2,1-b]thiazole (B1210989) scaffold to generate spirooxindole compounds. mdpi.com These reactions are valuable for the synthesis of complex, polycyclic heterocyclic systems.
Investigation of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in reactions involving thiazoles is crucial for predicting reactivity and controlling selectivity. For instance, in the cycloaddition of 2-aminothiazoles with alkynes, a zwitterionic intermediate has been proposed to form, which then undergoes a series of electrocyclic reactions to yield the final pyridine product. wikipedia.org Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to elucidate these mechanistic details. chemrxiv.orgnih.gov
In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves key intermediates such as oxidative addition complexes, transmetalation intermediates, and reductive elimination products. The nature of the ligand on the palladium center can significantly influence the stability and reactivity of these intermediates. researchgate.net For the synthesis of substituted thiazoles, the formation of a radical anion intermediate has been proposed in a dehydrogenative intramolecular N-S bond formation reaction. acs.org
Stereoselectivity and Regioselectivity in Derivatization Reactions
Stereoselectivity and regioselectivity are critical aspects of the derivatization of 5-methyl-1,2-thiazol-4-amine. Regioselectivity is prominent in electrophilic substitution reactions, where the C5 position is generally favored. pharmaguideline.comyoutube.com In cases where multiple reactive sites are present, such as the exocyclic amino group and the endocyclic nitrogen, the reaction conditions can often be tuned to favor one over the other.
The synthesis of substituted thiazoles can also be highly regioselective. For example, a cascade reaction of chromone (B188151) derivatives with thioamides has been developed for the regioselective synthesis of substituted thiazoles, with DFT calculations used to explain the observed regioselectivity. nih.gov Convergent one-pot reactions have also been employed for the regioselective synthesis of thiazolo[2,3-a]pyrimidines, where the formation of a single regioisomer with a specific configuration was confirmed by X-ray crystallography and computational studies. nih.gov
Stereoselectivity becomes important when new chiral centers are created during derivatization. For instance, in the [3+2] cycloaddition reaction to form spirooxindole-imidazo[2,1-b]thiazole hybrids, the reaction proceeded in a stereoselective manner, affording a single diastereomer. mdpi.com Similarly, the synthesis of functionalized thiazoles from tert-alcohols bearing alkene and alkyne groups showed stereoselectivity with respect to the alkene geometry. nih.gov
Reactivity with Saturated and Unsaturated Electrophilic Reagents
The amino group of 5-methyl-1,2-thiazol-4-amine (in its deprotonated form) readily reacts with a variety of saturated and unsaturated electrophilic reagents. With saturated electrophiles like alkyl halides, N-alkylation is a common reaction, leading to secondary or tertiary amines. pharmaguideline.com
With unsaturated electrophiles, such as acyl chlorides or anhydrides, acylation of the amino group occurs to form the corresponding amides. nih.gov For example, 2-aminothiazoles can be acylated with acetic anhydride (B1165640) or benzoyl chloride. nih.govmdpi.com The reaction with α,β-unsaturated carbonyl compounds can proceed via Michael addition.
The thiazole ring itself can also react with certain electrophiles. For example, the reaction of 2-aminothiazoles with reagents containing both a halogen and a carbonyl group can lead to cyclization, forming fused heterocyclic systems. rsc.org
The following table summarizes the reactivity of the amino group with various electrophiles:
| Electrophilic Reagent Type | Product Type |
| Alkyl Halides | N-Alkylated Amines |
| Acyl Chlorides/Anhydrides | Amides |
| α,β-Unsaturated Carbonyls | Michael Adducts |
| Bifunctional Electrophiles | Fused Heterocycles |
Formation of Schiff Bases and their Reactivity
The primary amine functionality of 5-methyl-1,2-thiazol-4-amine hydrochloride serves as a key reactive site for the formation of Schiff bases, also known as imines. This condensation reaction typically occurs with aldehydes or ketones, often under acidic conditions, to yield a C=N double bond. ekb.egnih.gov The hydrochloride salt of the parent amine can often be used directly in these reactions, as the acidic medium can facilitate the reaction.
While specific literature detailing the synthesis of Schiff bases directly from this compound is not abundant, the general principles of Schiff base formation are well-established. The reaction involves the nucleophilic attack of the primary amine onto the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the imine. ekb.eg The general reaction is depicted below:
General Reaction for Schiff Base Formation:
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) within a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy state of the molecule, which corresponds to its most stable geometry.
For a molecule like 5-methyl-1,2-thiazol-4-amine hydrochloride, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p). irjweb.com The output of these calculations provides optimized bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic interactions within the molecule. For instance, calculations on related thiazole (B1198619) derivatives help in understanding how the sulfur and nitrogen heteroatoms influence the geometry of the five-membered ring. nih.gov
The electronic structure, also derived from DFT, describes the arrangement of electrons in molecular orbitals. This includes mapping the electron density, which reveals the distribution of charge across the molecule and identifies electron-rich and electron-deficient regions. This is vital for predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's reactivity and stability. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests higher reactivity.
For example, a DFT study on 4-methyl-5-thiazoleethanol (B42058) calculated a HOMO-LUMO gap of 5.674 eV, indicating a relatively stable molecule. researchgate.net For this compound, FMO analysis would pinpoint the locations of the HOMO and LUMO. The HOMO is likely to be concentrated around the electron-rich amine group and the thiazole ring, while the LUMO would be distributed over the heterocyclic system. This distribution helps predict the sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Thiazole Compound (Note: This data is for 2-Imino-4-oxo-1,3-thiazolidine hydrochloride, not this compound, and serves as an example of typical computational results.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
Theoretical Studies of Reaction Mechanisms and Energy Landscapes
Computational chemistry is an invaluable tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. By calculating the energies of reactants, transition states, intermediates, and products, an energy landscape or reaction profile can be constructed.
For this compound, theoretical studies could explore various reactions such as electrophilic or nucleophilic substitutions on the thiazole ring. For instance, the mechanism of its synthesis, such as the cyclocondensation reaction to form the thiazole ring, could be modeled. These studies would identify the transition state structures and their corresponding activation energies, which determine the reaction rate. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. For example, studies on the formation of other heterocyclic rings, like 1,3-thiazinan-4-ones, have used computational methods to elucidate the reaction mechanism, including the identification of key intermediates and transition states. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules over time, considering their conformational flexibility and the influence of their environment, such as a solvent.
An MD simulation of this compound would model the interactions between the molecule and surrounding solvent molecules (e.g., water or ethanol). This is particularly important for a hydrochloride salt, where solvent interactions with the charged species are significant. The simulation would reveal the stable conformations of the molecule in solution, the dynamics of its flexible parts (like the methyl and amine groups), and the organization of solvent molecules around it. Such simulations have been used to understand the conformational flexibility of linkers in larger biomolecules and how these changes affect function. nih.gov
Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure verification and analysis.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. bas.bgmdpi.com These predictions are based on calculating the magnetic shielding tensor for each nucleus within the molecule's optimized geometry. mdpi.com While experimental ¹H NMR data for this compound is available, showing signals for the methyl, amine, and thiazole protons , computational predictions could further aid in the precise assignment of these signals.
IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching or bending of bonds), and the calculated frequencies can be correlated with the peaks in an experimental IR spectrum. This helps in the identification of functional groups.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov The calculation provides the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities. researchgate.net This can help in understanding the electronic structure and chromophores within the molecule.
Table 2: Illustrative Comparison of Experimental and Predicted Spectroscopic Data for a Related Compound (Note: This data is for 2-aminobenzimidazole (B67599) and serves as an example. dergipark.org.tr Specific predicted data for this compound is not available.)
| Spectrum | Method | Wavelength (nm) |
|---|---|---|
| UV-Vis | Experimental (Ethanol) | 283, 243, 212 dergipark.org.tr |
Global Reactivity Parameters and Chemical Potential
From the HOMO and LUMO energies derived from DFT calculations, several global reactivity parameters can be calculated to provide a quantitative measure of a molecule's reactivity and stability. These include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η).
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is calculated as ω = μ²/2η, where μ is the chemical potential.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ).
These parameters are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. For instance, a high electrophilicity index suggests a good electrophile.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Imino-4-oxo-1,3-thiazolidine hydrochloride |
| 4-methyl-5-thiazoleethanol |
| 1,3-thiazinan-4-one |
| 2-aminobenzimidazole |
| Ethanol |
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds
5-Methyl-1,2-thiazol-4-amine hydrochloride serves as a crucial intermediate in the synthesis of a variety of complex heterocyclic scaffolds. nih.gov The presence of a primary amine on the thiazole (B1198619) ring allows for a range of chemical transformations, making it a versatile starting material for constructing more elaborate molecular frameworks.
The synthesis of various thiazole derivatives often begins with precursors like this compound. nih.gov For instance, it is a key component in the preparation of substituted thiazole compounds that are investigated for their biological activities. The general synthetic utility of aminothiazoles is well-established, with numerous methods available for their further functionalization. nih.gov The reactivity of the amino group enables the introduction of diverse substituents, leading to the creation of libraries of compounds with varied structural motifs.
One common approach involves the reaction of the amino group with various electrophiles to build upon the thiazole core. For example, condensation reactions with carbonyl compounds can yield Schiff bases, which can then undergo further cyclization reactions to form fused heterocyclic systems. Additionally, the amino group can be acylated or alkylated to introduce new functional groups, which can then be used in subsequent synthetic steps.
The synthesis of fused heterocyclic systems containing the thiazole ring is an area of significant research. For example, thiazolo[3,2-b] nih.govnih.govtriazoles have been synthesized from aminothiazole precursors. beilstein-journals.org These fused systems are of interest due to their potential applications in medicinal chemistry and materials science. The versatility of this compound as a building block allows for the creation of a wide array of such complex heterocyclic structures.
A notable example of its application is in the construction of piperazine-tethered thiazole compounds. The reaction of 4-chloromethyl-2-amino thiazoles, which can be derived from precursors like this compound, with piperazine (B1678402) leads to the formation of these complex structures. mdpi.com This highlights the role of the aminothiazole core as a scaffold for creating molecules with specific functionalities.
Furthermore, the synthesis of oxazol-thiazole bis-heterocyclic compounds demonstrates the utility of aminothiazole derivatives in combinatorial chemistry for generating diverse molecular libraries. nih.gov
Precursor for Advanced Organic Ligands and Catalysts
The nitrogen and sulfur atoms within the thiazole ring of this compound, along with the exocyclic amino group, provide excellent coordination sites for metal ions. This property makes it a valuable precursor for the synthesis of advanced organic ligands and catalysts. chemscene.com
The ability of thiazole derivatives to form stable complexes with a variety of transition metals is well-documented. nih.gov These metal complexes can exhibit interesting catalytic properties, participating in a range of organic transformations. The specific substitution pattern on the thiazole ring, including the methyl group at the 5-position, can influence the electronic properties and steric environment of the resulting ligand, thereby tuning the catalytic activity of the metal center.
Research has shown that aminophenol-based ligands, which share the feature of an amino group attached to an aromatic ring, can form catalytically active complexes with metals like iron and palladium. These complexes have been shown to catalyze reactions such as C(sp³)–H amination. By analogy, ligands derived from this compound are expected to exhibit similar catalytic potential.
The synthesis of such ligands typically involves the reaction of the amino group with other functional groups to create a multidentate ligand capable of binding strongly to a metal center. For example, the amino group can be derivatized to introduce phosphine, carboxylate, or other coordinating moieties. The resulting ligands can then be complexed with metals such as palladium, copper, or rhodium to generate catalysts for cross-coupling reactions, hydrogenations, and other important organic transformations. acs.org
The field of organometallic chemistry continues to explore new ligand scaffolds to achieve higher catalytic efficiency and selectivity. The rigid framework of the thiazole ring, combined with the readily functionalizable amino group of this compound, makes it an attractive platform for the design and synthesis of novel ligands for a wide range of catalytic applications.
Derivatization for Functional Materials and Optoelectronic Applications (e.g., dyes, conductive polymers)
The chemical reactivity of this compound allows for its derivatization into functional materials with potential applications in optoelectronics, such as dyes and conductive polymers.
Azo Dyes: The primary amino group on the thiazole ring can be readily diazotized and coupled with various aromatic compounds to produce azo dyes. nih.govresearchgate.net Azo dyes containing heterocyclic rings, including thiazoles, are known for their vibrant colors and good fastness properties. google.com For instance, the diazotization of 2-amino-5-methyl-thiazole, a close structural analog, and subsequent coupling reactions have been used to synthesize various azo dyes with potential applications in textiles and other areas. nih.gov The specific shade of the resulting dye can be tuned by the choice of the coupling component. Research has shown that the introduction of a thiazole ring can lead to a bathochromic shift in the absorption spectrum, resulting in deeper colors. google.com
| Precursor | Reaction | Product | Application |
| 2-Amino-5-methyl-thiazole | Diazotization and coupling | Heterocyclic azo dyes | Dyes with potent anticancer and anti-inflammatory activity |
| Aminosulphonic acids | Diazotization and coupling with 4-hydroxyl-1-methyl-2-(1H)-quinolone | Novel heterocyclic acid dyes | Dyes |
Conductive Polymers: Heterocyclic compounds like thiophene (B33073) and pyrrole (B145914) are well-known monomers for the synthesis of conductive polymers. nih.govresearchgate.net The thiazole ring in this compound shares structural similarities with these monomers, suggesting its potential as a building block for conductive materials. The synthesis of conductive polymers often involves the polymerization of monomer units to form a conjugated polymer chain. researchgate.net While the direct polymerization of this compound is not widely reported, its derivatives could be incorporated into polymer backbones to modify their electronic and physical properties. For example, it could be co-polymerized with other monomers like aniline (B41778) or thiophene to create new types of conductive materials with tailored properties. nih.gov
Application in Chemo-Sensors and Detection Systems (Non-biological)
The ability of the thiazole moiety to coordinate with metal ions makes derivatives of this compound promising candidates for the development of non-biological chemo-sensors and detection systems. nih.gov These sensors can be designed to detect the presence of specific metal ions in environmental or industrial samples.
Thiazole-based chemosensors often operate on the principle of a change in their optical properties, such as color or fluorescence, upon binding to a metal ion. nih.gov The interaction between the thiazole derivative and the metal ion can lead to the formation of a metal complex, which alters the electronic structure of the molecule and, consequently, its absorption and emission spectra. This change can be visually observed or measured using spectroscopic techniques, allowing for the qualitative and quantitative detection of the target analyte.
For example, benzothiazole-based chemosensors have been developed for the selective and sensitive detection of metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. These sensors exhibit a colorimetric response, changing color in the presence of the target metal ions. Similarly, fluorimetric chemosensors based on benzothiazole (B30560) derivatives have been shown to detect metal ions like Cu²⁺ and Fe³⁺ through a change in their fluorescence intensity. researchgate.net
The design of these chemosensors involves modifying the thiazole core with specific functional groups that enhance its selectivity and sensitivity towards a particular metal ion. The amino group of this compound provides a convenient handle for introducing such modifications. By attaching appropriate chromophores or fluorophores to the thiazole ring, it is possible to create highly sensitive and selective chemosensors for a variety of metal ions.
| Chemosensor Type | Target Analyte | Detection Principle |
| Benzothiazole-based colorimetric sensor | Zn²⁺, Cu²⁺, Ni²⁺ | Color change from colorless to yellow |
| Benzothiazole-based fluorimetric sensor | Cu²⁺, Fe³⁺ | Change in fluorescence intensity |
| Thiazole-based fluorogenic sensor | Cu²⁺ | Ratiometric and colorimetric response |
Development of Novel Reaction Methodologies Utilizing Aminothiazole Reactivity
The unique reactivity of the aminothiazole scaffold, as exemplified by this compound, has been harnessed to develop novel reaction methodologies in organic synthesis. The presence of both an amino group and a thiazole ring allows for a diverse range of chemical transformations, enabling the construction of complex molecules through innovative synthetic routes.
The amino group can readily undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. moldb.com These reactions provide a foundation for building more complex structures. For instance, the reaction of 2-aminothiazoles with chloroacetyl chloride can be used to introduce a reactive handle for further functionalization. moldb.com
Furthermore, the thiazole ring itself can participate in various reactions. Halogenation of the thiazole ring, for example, can be followed by nucleophilic substitution to introduce a wide range of substituents at specific positions. acs.org This two-step protocol of halogenation followed by nucleophilic substitution provides a versatile method for the synthesis of 5-substituted-2-aminothiazoles. acs.org
Recent research has focused on developing more efficient and environmentally friendly synthetic methods. For example, one-pot, multi-component reactions involving aminothiazole derivatives have been developed for the synthesis of complex heterocyclic systems. beilstein-journals.org These reactions offer several advantages over traditional multi-step syntheses, including reduced reaction times, higher yields, and the generation of less waste. The development of such methodologies is crucial for the sustainable production of fine chemicals and pharmaceuticals.
Use as a Building Block in Combinatorial Libraries (non-drug specific)
The versatility of this compound as a synthetic intermediate makes it an ideal building block for the construction of combinatorial libraries. mdpi.comnih.gov Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for a variety of properties, including catalytic activity and materials performance.
The use of aminothiazole derivatives in the parallel synthesis of compound libraries has been demonstrated. For example, a library of piperazine-tethered thiazole compounds was synthesized using a parallel synthesis approach. mdpi.com This approach allows for the rapid generation of a large number of analogs by varying the substituents on the thiazole and piperazine rings.
Furthermore, the development of solid-phase synthesis methods for the construction of oxazol-thiazole bis-heterocyclic libraries highlights the utility of aminothiazole building blocks in combinatorial chemistry. nih.gov Solid-phase synthesis offers several advantages over traditional solution-phase synthesis, including ease of purification and the potential for automation.
The ability to generate large and diverse libraries of compounds based on the this compound scaffold opens up new avenues for the discovery of novel materials with unique properties. By systematically varying the substituents on the thiazole ring, it is possible to fine-tune the properties of the resulting compounds and identify candidates with desired characteristics for a wide range of applications.
Future Research Directions and Emerging Methodologies
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch reactors to continuous flow chemistry represents a significant leap forward in the synthesis of pharmaceutical compounds and heterocyclic molecules, including thiazole (B1198619) derivatives. researchgate.netrsc.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This precise control often leads to higher yields, increased product purity, and improved safety profiles, particularly for exothermic or hazardous reactions. researchgate.net
Automated flow chemistry platforms are becoming increasingly vital in the drug discovery process for generating libraries of compounds for biological screening. syrris.com These systems enable the rapid and reproducible synthesis of numerous derivatives, which can significantly accelerate the identification of lead compounds. researchgate.net The integration of multiple steps, such as reaction, work-up, and purification, into a single, continuous process streamlines the workflow and reduces manual labor. syrris.com For the synthesis of thiazole derivatives, this approach allows for the efficient exploration of a wider chemical space by varying substituents and reaction conditions in an automated fashion. syrris.com Furthermore, the data-rich environment of automated flow systems, when coupled with in-line analytical techniques, facilitates rapid process optimization and scale-up without the need for extensive re-optimization. researchgate.netsyrris.com
Table 1: Advantages of Flow Chemistry in Thiazole Derivative Synthesis
| Feature | Benefit in Thiazole Synthesis |
|---|---|
| Precise Control | Enhanced control over temperature, pressure, and residence time leads to improved yields and selectivity. researchgate.net |
| Enhanced Safety | Smaller reaction volumes and better heat dissipation minimize risks associated with hazardous reagents or exothermic reactions. researchgate.net |
| Automation | Enables high-throughput synthesis and the creation of compound libraries for screening. syrris.com |
| Scalability | Direct route to scaling up the production of promising "hit" or "lead" compounds with minimal redevelopment. syrris.com |
| Integration | Combines synthesis with downstream processing and in-line analysis for efficient, data-driven development. researchgate.net |
Exploration of Sustainable and Green Synthetic Methodologies
In response to growing environmental concerns, green chemistry principles are becoming central to the development of new synthetic routes for thiazole derivatives. researchgate.netnih.govresearcher.life Traditional methods for synthesizing these compounds often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, which generate significant chemical waste. researchgate.netnih.govresearcher.life The focus of green chemistry is to develop environmentally benign alternatives that are both efficient and sustainable. bohrium.combepls.com
Several innovative techniques are being explored for the green synthesis of thiazoles. researchgate.netnih.govresearcher.life These include:
Microwave and Ultrasound Irradiation: These energy sources can significantly shorten reaction times, increase yields, and improve selectivity compared to conventional heating methods. bohrium.combepls.com
Green Solvents: The use of environmentally friendly solvents like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) reduces the reliance on toxic and volatile organic compounds. bohrium.combepls.com For instance, a high-yield procedure for synthesizing 4-substituted-2-(alkylsulfanyl)thiazoles using water as a solvent has been described. bepls.com
Multi-component Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps into a single operation, reducing solvent usage, energy consumption, and waste generation while often producing high yields of the desired thiazole derivatives. bepls.com
These green approaches not only reduce the environmental footprint of thiazole synthesis but also offer economic advantages through increased efficiency, reduced waste disposal costs, and improved safety. researchgate.netnih.govresearcher.lifebohrium.com
Table 2: Overview of Green Synthetic Methodologies for Thiazole Derivatives
| Methodology | Description | Advantages |
|---|---|---|
| Microwave/Ultrasound-Assisted Synthesis | Utilizes microwave or ultrasonic energy to accelerate reactions. researchgate.netnih.govresearcher.life | Shorter reaction times, higher yields, improved selectivity. bohrium.combepls.com |
| Use of Green Solvents | Employs water, ionic liquids, or other eco-friendly solvents instead of volatile organic compounds. bohrium.com | Reduced toxicity and environmental impact. researchgate.netnih.govresearcher.life |
| Recyclable Catalysts | Involves catalysts like nanochitosan or supported acids that can be recovered and reused. bohrium.combepls.commdpi.com | Minimized waste, cost-effective, sustainable. bohrium.com |
| One-Pot Multi-component Reactions | Combines several reactants in a single vessel to form the final product in one step. bepls.com | High atom economy, reduced waste, simplified procedures. bohrium.com |
Advanced Characterization Techniques for In Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, identifying intermediates, and optimizing conditions for maximum yield and purity. Advanced characterization techniques, particularly when integrated with continuous flow systems, provide a powerful tool for the in situ analysis of thiazole synthesis. researchgate.net
While traditional techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to characterize the final, purified products, their application for real-time monitoring is a key area of development. mdpi.comnih.govresearchgate.net The integration of spectroscopic probes directly into a flow reactor allows for the continuous collection of data as the reaction progresses. researchgate.netresearchgate.net This real-time process analysis is invaluable for:
Studying Reaction Kinetics and Thermodynamics: Gaining a deep understanding of how the reaction proceeds. researchgate.net
Reaction Optimization: Rapidly identifying the optimal temperature, pressure, and reagent concentrations without the need for numerous individual batch experiments. researchgate.net
Qualitative and Quantitative Analysis: Tracking the consumption of reactants and the formation of products and by-products in real-time. researchgate.net
This data-driven approach, enabled by advanced in situ characterization, facilitates more efficient and robust development of synthetic routes for complex molecules like 5-methyl-1,2-thiazol-4-amine hydrochloride.
Machine Learning Approaches for Reaction Prediction and Optimization
The intersection of data science and chemistry is creating new paradigms for synthetic planning and optimization. Machine learning (ML) algorithms are increasingly being used to predict the outcomes of chemical reactions, recommend optimal conditions, and even suggest novel synthetic pathways. beilstein-journals.orgresearchgate.net By training models on vast datasets of known chemical reactions, ML can uncover complex relationships between reactants, reagents, and reaction outcomes that may not be obvious to a human chemist. researchgate.net
For the synthesis of thiazole derivatives, ML can be applied in several ways:
Reaction Condition Prediction: ML models can predict the most suitable catalysts, solvents, and temperatures for a given transformation, providing a valuable starting point for experimental work. beilstein-journals.org For example, deep learning models trained on large reaction databases can sequentially predict the necessary reagents for a given reaction. beilstein-journals.org
Yield and Selectivity Optimization: By combining ML algorithms with high-throughput experimentation (HTE) platforms, researchers can rapidly explore a wide range of reaction parameters. beilstein-journals.org The ML model learns from the experimental results and suggests the next set of experiments most likely to improve the yield or selectivity, accelerating the optimization process. researchgate.net
Discovery of Novel Reactions: ML can help identify new and more efficient synthetic routes to target molecules, potentially leading to the discovery of novel thiazole derivatives with enhanced properties. nih.gov
These computational tools augment the intuition of chemists, enabling a more efficient and data-driven approach to designing and optimizing the synthesis of complex molecules. researchgate.net
Table 3: Applications of Machine Learning in Thiazole Synthesis
| Application | Description | Potential Impact |
|---|---|---|
| Condition Recommendation | Algorithms suggest optimal catalysts, reagents, and solvents based on the desired transformation. beilstein-journals.org | Reduces the time and experiments needed for initial reaction setup. |
| Predictive Modeling | Models predict reaction outcomes, such as yield or the formation of by-products. beilstein-journals.orgresearchgate.net | Allows for in silico screening of reaction conditions before lab work. |
| Automated Optimization | ML algorithms integrated with automated reactors iteratively refine conditions to maximize yield. researchgate.net | Accelerates the development of highly efficient synthetic processes. |
| QSAR Modeling | Predicts the biological activity of novel thiazole derivatives to guide synthesis efforts. nih.gov | Focuses synthetic efforts on compounds with the highest potential. |
Development of Novel Catalytic Systems utilizing Thiazole Derivatives
Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems continues to be a major research focus. This research proceeds along two main avenues relevant to thiazole chemistry: creating new catalysts for the synthesis of the thiazole ring itself, and using thiazole derivatives as essential components within larger catalytic systems.
Firstly, significant effort is being directed towards discovering more efficient and sustainable catalysts for thiazole synthesis. bohrium.combepls.com This includes the design of "green" catalysts that are non-toxic, derived from renewable sources, and easily recyclable. researchgate.netnih.govresearcher.life Examples include biocatalysts like chitosan-based hydrogels and robust solid-supported catalysts that function well in environmentally friendly solvents like water. bepls.commdpi.com The goal is to replace traditional stoichiometric reagents and hazardous catalysts with more elegant and sustainable catalytic solutions.
Secondly, the unique electronic properties of the thiazole ring make its derivatives attractive as ligands in transition metal catalysis. rsc.orgrsc.org Ligands play a crucial role in modulating the reactivity and selectivity of a metal catalyst. Thiazoline and thiazole derivatives have been explored as ligands in various coupling reactions. rsc.orgrsc.org Future research will likely focus on designing and synthesizing novel thiazole-containing ligands to achieve new types of catalytic transformations or to improve the efficiency and selectivity of existing ones. The modular synthesis of thiazole derivatives allows for fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific applications. rsc.org
Q & A
Q. What are the validated synthetic routes for 5-methyl-1,2-thiazol-4-amine hydrochloride, and how can its purity be optimized during synthesis?
Answer: The compound is synthesized via condensation reactions involving thioamide intermediates or through cyclization of β-ketoesters with thioureas. Key steps include:
- Controlled atmosphere synthesis to minimize oxidation of the thiazole ring .
- Recrystallization using ethanol/water mixtures (1:3 ratio) to achieve ≥95% purity, as confirmed by HPLC .
- Characterization via H-NMR (e.g., methyl protons at δ 2.4 ppm) and LC-MS (m/z 150.63 [M+H]) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
- Spectroscopic validation : Compare experimental H-NMR data with reference spectra (e.g., canonical SMILES: CC1=NSC(=C1)N.Cl ) .
- Elemental analysis : Verify %C, %H, %N, and %S against theoretical values (CHNS·HCl) .
- Thermal stability testing : Confirm melting point consistency (300°C) using differential scanning calorimetry (DSC) .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
Answer:
- Aqueous buffers : Solubility in PBS (pH 7.4) is limited (≤5 mg/mL), necessitating co-solvents like DMSO (≤0.1% v/v) to avoid cytotoxicity .
- Ethanol/water mixtures : Use 30% ethanol to enhance solubility while maintaining compound stability .
Advanced Research Questions
Q. How does this compound interact with heat shock proteins (Hsp), and what experimental designs can elucidate its binding mechanisms?
Answer:
- Surface plasmon resonance (SPR) : Immobilize Hsp90 on a sensor chip to measure real-time binding kinetics (association/dissociation rates) .
- Molecular docking : Use AutoDock Vina to simulate interactions between the thiazole ring and Hsp90’s ATP-binding pocket .
- Mutagenesis studies : Replace key residues (e.g., Asp93 in Hsp90) to assess binding dependency .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC values from ATPase activity tests) .
- Batch variability control : Ensure consistent synthesis protocols (e.g., inert gas purging) to minimize impurities affecting bioactivity .
- Dose-response reevaluation : Test derivatives in parallel under identical conditions (e.g., 24-hour exposure in HEK293 cells) .
Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Answer:
Q. How do electronic properties of the thiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT calculations : Analyze electron density maps (e.g., Mulliken charges) to predict reactive sites (e.g., C5 position) .
- Kinetic studies : Measure reaction rates with varying nucleophiles (e.g., amines vs. thiols) in acetonitrile at 25°C .
- Isotopic labeling : Use N-labeled amines to track substitution pathways via N-NMR .
Methodological Framework for Data Interpretation
Q. How can a theoretical framework guide mechanistic studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
